molecular formula C21H30O4 B1195538 11alpha,15alpha-Dihydroxypregn-4-ene-3,20-dione CAS No. 640-33-5

11alpha,15alpha-Dihydroxypregn-4-ene-3,20-dione

Cat. No. B1195538
CAS RN: 640-33-5
M. Wt: 346.5 g/mol
InChI Key: BXGCPPYCSCLHER-LBZTYHDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11alpha,15alpha-Dihydroxypregn-4-ene-3,20-dione is a corticosteroid hormone.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of various hydroxylated derivatives of corticosterone and related compounds has been explored, which is essential for understanding their structural and functional properties. For instance, the synthesis of 6alpha,17,21- and 6beta,17,21-trihydroxypregn-4-ene-3,20-dione, among others, has been achieved, providing insights into the chemical characteristics of these compounds (Kraan et al., 1993).

Role in Aldosterone Production

  • Research has shown that certain steroids like corticosterone (11β,21-dihydroxypregn-4-ene-3,20-dione) act as precursors in the production of aldosterone, a vital hormone in the regulation of sodium and potassium in the body (Pasqualini, 1964).

Microbial Hydroxylation and Medical Applications

  • Microbial transformation of steroids, including the production of 11alpha,15alpha-dihydroxypregn-4-ene-3,20-dione, has been studied for its potential in medical applications, such as inhibiting the α-glucosidase enzyme, which could have implications in treating conditions like diabetes (Choudhary et al., 2007).

Adrenocortical Function and Hormone Analysis

  • The study of 11beta,21-dihydroxypregn-4-ene-3,20-dione and related compounds has been crucial in understanding adrenocortical function, especially in newborns. This research helps in assessing adrenocortical biosynthesis and function, which is vital for understanding various endocrine disorders (Klein & Giroud, 1965).

Characterization in Biological Fluids

  • The presence and characterization of various pregnene compounds in biological fluids like human cord plasma have been documented, aiding in understanding the physiology and pathology of human development (Branchaud et al., 1969).

properties

CAS RN

640-33-5

Product Name

11alpha,15alpha-Dihydroxypregn-4-ene-3,20-dione

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(8S,9S,10R,11R,13S,14S,15S,17S)-17-acetyl-11,15-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O4/c1-11(22)15-9-16(24)18-14-5-4-12-8-13(23)6-7-20(12,2)19(14)17(25)10-21(15,18)3/h8,14-19,24-25H,4-7,9-10H2,1-3H3/t14-,15+,16-,17+,18+,19+,20-,21+/m0/s1

InChI Key

BXGCPPYCSCLHER-LBZTYHDASA-N

Isomeric SMILES

CC(=O)[C@H]1C[C@@H]([C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O

SMILES

CC(=O)C1CC(C2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O

Canonical SMILES

CC(=O)C1CC(C2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11alpha,15alpha-Dihydroxypregn-4-ene-3,20-dione
Reactant of Route 2
11alpha,15alpha-Dihydroxypregn-4-ene-3,20-dione
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11alpha,15alpha-Dihydroxypregn-4-ene-3,20-dione
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11alpha,15alpha-Dihydroxypregn-4-ene-3,20-dione
Reactant of Route 5
11alpha,15alpha-Dihydroxypregn-4-ene-3,20-dione
Reactant of Route 6
11alpha,15alpha-Dihydroxypregn-4-ene-3,20-dione

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